Ethyl D-glucopyranoside
Overview
Description
Ethyl D-glucopyranoside is a glycoside derived from D-glucose, where the hydroxyl group at the anomeric carbon is replaced by an ethyl group. This compound exists in both alpha and beta anomeric forms, with the beta form being more common. This compound is known for its role in various biochemical processes and its presence in natural products.
Mechanism of Action
Ethyl D-glucopyranoside, also known as Ethyl glucoside, is a phenolic compound that has been identified in various biological contexts. This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It’s worth noting that similar compounds, such as flavonoids, have been found to inhibit α-glucosidase and α-amylase, two key enzymes involved in starch digestion .
Mode of Action
It has been identified as a chemoattractant for ralstonia solanacearum, a phytopathogenic bacterium . This suggests that it may interact with bacterial receptors, influencing their chemotactic behavior.
Biochemical Pathways
Given its role as a chemoattractant for ralstonia solanacearum , it may influence bacterial chemotaxis pathways.
Result of Action
This compound has been shown to exhibit unambiguous activity as a chemoattractant at concentrations above 1 µmol/disc . Its stereoisomers and D-glucose were found to be inactive . This suggests that its molecular and cellular effects are specific and stereosensitive.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its role as a chemoattractant was discovered in the context of tomato root exudates , suggesting that its activity may be influenced by the specific chemical environment of these exudates.
Biochemical Analysis
Biochemical Properties
Ethyl D-glucopyranoside is involved in various biochemical reactions. It has been identified as a chemoattractant for Ralstonia solanacearum, a phytopathogenic bacterium . This suggests that this compound interacts with specific receptors or proteins in the bacterium, leading to chemotaxis .
Cellular Effects
In terms of cellular effects, this compound has been found to influence the proliferation of normal human dermal fibroblasts (NHDF) and the production of collagen I . This suggests that this compound can influence cell function and cellular metabolism .
Molecular Mechanism
It is known that the compound can form and break acetals, particularly at the anomeric carbon of sugars . This suggests that this compound may interact with biomolecules through the formation and cleavage of glycosidic bonds .
Temporal Effects in Laboratory Settings
It has been observed that the compound can increase the proliferation of NHDF and the amount of collagen I produced by these cells . This suggests that this compound may have long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the glycosylation process, a metabolic pathway where a glycosyl group is added to a molecule . This process is crucial in the formation of glycosides, glycolipids, and glycoproteins .
Transport and Distribution
Given its role as a chemoattractant, it is likely that the compound is transported and distributed in a manner that allows it to interact with specific receptors or proteins .
Subcellular Localization
Given its biochemical properties and cellular effects, it is likely that the compound is localized in areas of the cell where it can interact with specific receptors or proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl D-glucopyranoside can be synthesized through the reaction of D-glucose with ethanol in the presence of an acid catalyst. The reaction typically involves heating D-glucose with ethanol and a catalytic amount of sulfuric acid, leading to the formation of this compound via glycosidic bond formation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the glucopyranoside ring can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl groups formed from oxidation can be reduced back to hydroxyl groups.
Substitution: The ethyl group can be substituted with other alkyl or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various alkyl halides or functional group reagents in the presence of a base.
Major Products:
Oxidation: Formation of glucuronic acid derivatives.
Reduction: Regeneration of the original hydroxyl groups.
Substitution: Formation of various alkyl or functional group-substituted glucopyranosides.
Scientific Research Applications
Ethyl D-glucopyranoside has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex glycosides and carbohydrate derivatives.
Biology: Acts as a chemoattractant for certain bacteria, aiding in the study of bacterial chemotaxis.
Medicine: Investigated for its potential role in drug delivery systems due to its biocompatibility and ability to form stable glycosidic bonds.
Industry: Utilized in the production of bioactive compounds and as a stabilizer in various formulations.
Comparison with Similar Compounds
Ethyl D-glucopyranoside can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group. It has different solubility and reactivity properties.
Propyl D-glucopyranoside: Contains a propyl group, leading to variations in hydrophobicity and interaction with biological membranes.
Butyl D-glucopyranoside:
Uniqueness: this compound is unique due to its optimal balance between hydrophilicity and hydrophobicity, making it suitable for a wide range of applications in both aqueous and organic environments .
Properties
IUPAC Name |
(3R,4S,5S,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7-,8?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUFTYLVLQZQNH-KEWYIRBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601022027 | |
Record name | Ethyl D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601022027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34625-23-5, 30285-48-4 | |
Record name | Ethyl glucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34625-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034625235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601022027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl D-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.369 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl D-glucoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.542 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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